

efficacy of Trimethoprim lactate against Gram-negative vs Gram-positive

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Compound Focus: Trimethoprim lactate

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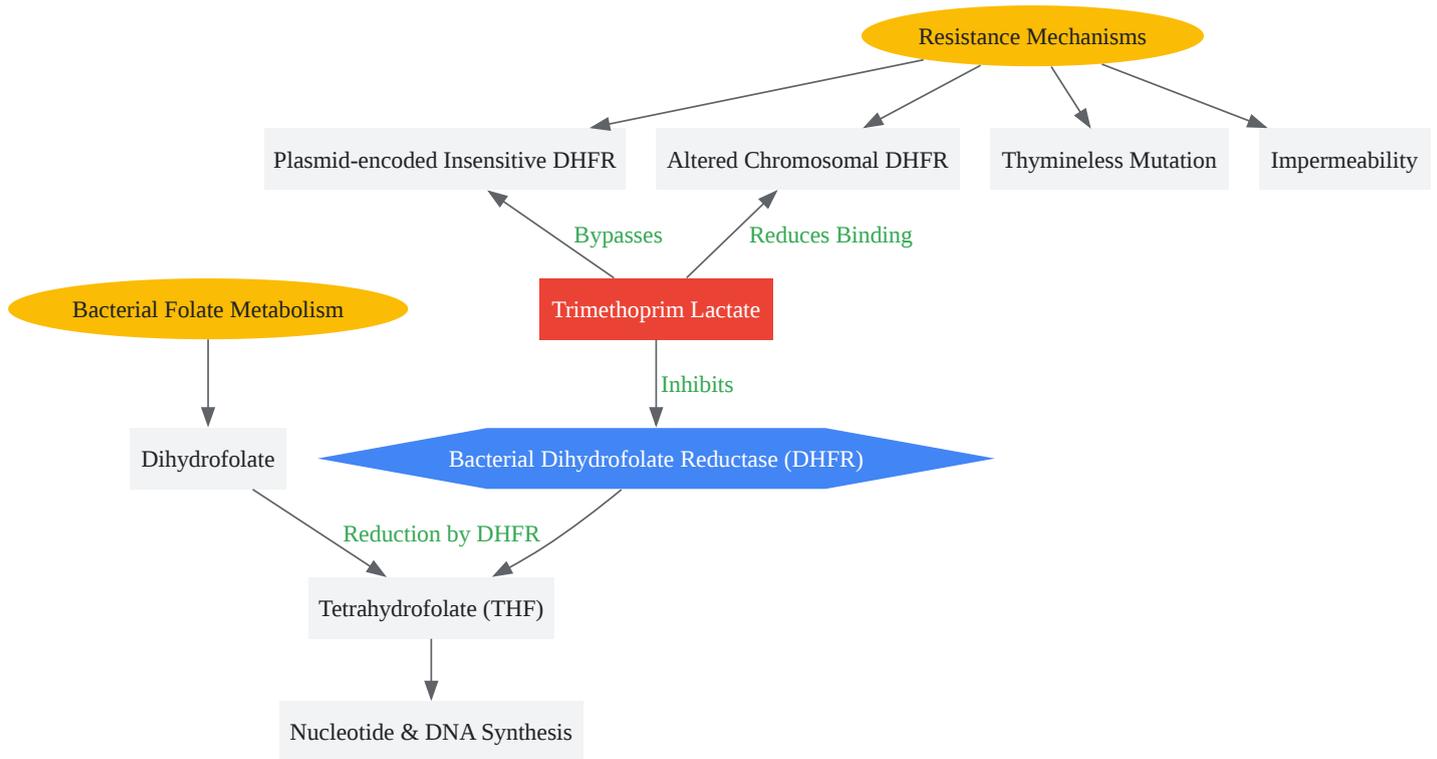
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Mechanism of Action

Trimethoprim lactate acts as a bacteriostatic antibiotic by selectively and competitively inhibiting bacterial dihydrofolate reductase (DHFR) [1] [2]. This prevents the reduction of dihydrofolate to tetrahydrofolate (THF), a crucial cofactor in the synthesis of thymidine and purine nucleotides. The interruption of nucleotide synthesis ultimately suppresses bacterial DNA replication and cell proliferation [2] [3].

A key therapeutic feature is that bacterial DHFR is much more sensitive to trimethoprim than the human version, providing a selective antibacterial effect with lower host toxicity [2]. When combined with sulfonamides (which inhibit an upstream enzyme in the same pathway), the pair often acts synergistically to produce a bactericidal effect [2].

The following diagram illustrates its mechanism of action and the primary resistance pathways.



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Efficacy Spectrum & Resistance

The spectrum of activity and clinical applications of **Trimethoprim lactate** are summarized below.

Table 1: Spectrum of Activity and Clinical Use

| Aspect | Details |
|----------------------------|--|
| Overall Spectrum | Active against a wide range of Gram-positive and Gram-negative aerobic bacteria [1]. |
| Key Gram-negative Bacteria | <i>Escherichia coli</i> , <i>Proteus mirabilis</i> , <i>Klebsiella pneumoniae</i> , <i>Enterobacter</i> species, <i>Haemophilus influenzae</i> [4] [3]. |
| Key Gram-positive Bacteria | <i>Streptococcus pneumoniae</i> , certain <i>Staphylococcus</i> species (e.g., <i>S. saprophyticus</i>) [4] [3]. |
| Primary Clinical Uses | Treatment of Urinary Tract Infections (UTIs), Shigellosis, and Pneumocystis pneumonia (typically in combination with dapsone) [1] [4]. |
| Notable Resistance | <i>Moraxella catarrhalis</i> is a recognized resistant organism [4]. Resistance in other pathogens, including <i>S. pneumoniae</i> and uropathogens, is increasingly common [4]. |

The clinical utility of Trimethoprim is challenged by several bacterial resistance mechanisms, with plasmid-encoded DHFR enzymes being the most significant [5].

Table 2: Major Resistance Mechanisms to Trimethoprim [5]

| Mechanism | Description | Clinical Relevance |
|--------------------------|---|--|
| Plasmid-encoded DHFR | Production of an additional dihydrofolate reductase that is insensitive to Trimethoprim. | Considered the most clinically important mechanism, found in both Gram-positive and Gram-negative species. |
| Altered Chromosomal DHFR | Mutations in the native bacterial <i>dhfr</i> gene that reduce the drug's binding affinity. | A common chromosomal resistance pathway. |
| Thymineless Mutation | Bypasses the need for thymidine synthesis, making the folate pathway non-essential. | Another chromosomal resistance pathway. |

| Mechanism | Description | Clinical Relevance |
|----------------|--|--|
| Impermeability | Reduced drug uptake into the bacterial cell. | Contributes to intrinsic or acquired resistance. |

Experimental Data & Protocols

For research use, here are key experimental findings and standard protocols involving **Trimethoprim lactate**.

Table 3: Experimental Efficacy Data

| Model / Assay | Organism | Key Parameters & Results | Reference |
|-------------------------------|---|---|-----------|
| In Vivo Mouse Model | <i>E. coli</i> , <i>H. influenzae</i> , <i>S. pneumoniae</i> , <i>N. meningitidis</i> | Dose: 10 mg/kg, i.v., every 12h for 3 days. Outcome: Demonstrated antibacterial activity. | [3] |
| In Vitro MIC / Susceptibility | Various Gram-positive and Gram-negative bacteria | Typical bacterial selection ranges are in the low µg/mL scale (varies by organism). | [2] |

Here are detailed methodologies for key experiments cited in the available data.

Protocol 1: Minimum Inhibitory Concentration (MIC) / Susceptibility Assays [2]

- **Application:** Used for resistance profiling against Gram-positive and Gram-negative strains.
- **Procedure:**
 - Prepare a fresh stock solution of **Trimethoprim lactate** in DMSO or water just prior to use to maintain potency.
 - Perform serial dilutions of the antibiotic in an appropriate liquid growth medium across a microtiter plate.
 - Inoculate each well with a standardized suspension of the test bacterium.
 - Incubate the plate at the optimal temperature for the test organism for 16-24 hours.
 - The MIC is identified as the lowest concentration of **Trimethoprim lactate** that completely prevents visible growth.

- **Note:** Always include proper negative controls. Validate the working concentration for each specific organism, as baseline resistance can vary.

Protocol 2: In Vivo Efficacy Model (Mouse)

- **Application:** Evaluating antibacterial activity in a live animal model [3].
- **Procedure:**
 - **Animal Model:** Use female C3H/HeOuj mice.
 - **Infection:** Transurethrally infect mice under anesthesia with a suspension containing $1-2 \times 10^7$ CFU of *E. coli*.
 - **3. Dosing:** Administer **Trimethoprim lactate** intravenously at 10 mg/kg, once every 12 hours, for 3 days.
 - **Assessment:** Monitor bacterial load in target organs or animal survival to determine efficacy.

Conclusion for Researchers

In summary, for your comparison guides:

- **Core Efficacy:** **Trimethoprim lactate** is a broad-spectrum, bacteriostatic DHFR inhibitor with documented activity against key Gram-positive and Gram-negative pathogens.
- **Key Differentiator:** Its value in polypharmacological strategies is its well-established synergy with sulfonamides and other antifolates, creating a bactericidal combination that can overcome some resistance and extend the spectrum of action [6] [2].
- **Major Limitation:** The widespread presence of plasmid-encoded, Trimethoprim-insensitive DHFR enzymes in both Gram-positive and Gram-negative species is a significant constraint on its monotherapy efficacy [5].

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References

1. Trimethoprim lactate | Bacteriostatic Antibiotic [medchemexpress.com]
2. Trimethoprim Lactate [goldbio.com]

3. (Trimethoprim) | Antifolate | Invivochem lactate Trimethoprim lactate [invivochem.com]
4. Monograph for Professionals - Drugs.com Trimethoprim [drugs.com]
5. and brodimoprim resistance of Trimethoprim - gram and... positive [pubmed.ncbi.nlm.nih.gov]
6. Polypharmacological strategies for infectious bacteria [sciencedirect.com]

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